7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol
CAS No.: 1260381-80-3
Cat. No.: VC0173139
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58
* For research use only. Not for human or veterinary use.
![7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol - 1260381-80-3](/images/no_structure.jpg)
Specification
CAS No. | 1260381-80-3 |
---|---|
Molecular Formula | C7H5ClN2O |
Molecular Weight | 168.58 |
IUPAC Name | 7-chloro-1H-pyrrolo[2,3-c]pyridin-4-ol |
Standard InChI | InChI=1S/C7H5ClN2O/c8-7-6-4(1-2-9-6)5(11)3-10-7/h1-3,9,11H |
Standard InChI Key | CVWNPZCOZOABRL-UHFFFAOYSA-N |
SMILES | C1=CNC2=C1C(=CN=C2Cl)O |
Introduction
Chemical Structure and Properties
7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol belongs to the class of pyrrolopyridines, specifically featuring a chlorine substituent at the 7-position and a hydroxyl group at the 4-position. The compound's structure consists of a pyrrole ring fused with a pyridine ring, creating a bicyclic system with the nitrogen heteroatoms providing potential sites for hydrogen bonding and biological interactions.
Based on structurally similar compounds, we can infer several physicochemical properties. The closely related 7-Chloro-1H-pyrrolo[2,3-c]pyridine has the following properties:
Physicochemical Properties
Property | Value | Notes |
---|---|---|
Molecular Formula | C₇H₅ClN₂O | Includes hydroxyl oxygen compared to C₇H₅ClN₂ of the related compound |
Approximate Molecular Weight | ~168.58 g/mol | Estimated based on 7-Chloro-1H-pyrrolo[2,3-c]pyridine (152.581 g/mol) plus oxygen |
Estimated Density | ~1.4 g/cm³ | Similar to related compound |
Estimated Boiling Point | >335°C | Likely higher than 7-Chloro-1H-pyrrolo[2,3-c]pyridine due to hydroxyl group |
Estimated Flash Point | >187°C | Based on related compound |
The addition of a hydroxyl group at position 4 would increase the polarity of the molecule compared to 7-Chloro-1H-pyrrolo[2,3-c]pyridine, potentially enhancing water solubility and hydrogen bonding capabilities . This structural modification would likely alter its physical properties, including melting point, boiling point, and solubility profile.
Structural Features
The key structural features of 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol include:
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A bicyclic heterocyclic system with fused pyrrole and pyridine rings
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A chlorine substituent at the 7-position of the pyridine ring
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A hydroxyl group at the 4-position of the pyridine ring
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An NH group in the pyrrole portion (1H-position)
These structural elements collectively contribute to the compound's chemical reactivity, stability, and potential biological activity. The chlorine substituent can serve as a site for nucleophilic substitution reactions, while the hydroxyl group provides opportunities for hydrogen bonding and further functionalization .
Reaction Step | Typical Conditions | Considerations |
---|---|---|
Chlorination | Phosphoryl chloride or N-chlorosuccinimide | Temperature control important to prevent multiple chlorinations |
Hydroxylation | Oxidizing agents under basic conditions | May require protection of sensitive functional groups |
Cyclization | Acid or base catalysis, often at elevated temperatures | Yield and purity dependent on reaction parameters |
The exact conditions would need to be optimized based on starting materials and desired selectivity .
Chemical Reactivity and Reactions
Stability Considerations
The compound likely exhibits thermal stability similar to 7-Chloro-1H-pyrrolo[2,3-c]pyridine, with potential decomposition at temperatures approaching its boiling point. The hydroxyl group may decrease stability under strongly acidic or basic conditions compared to the parent compound .
Structural Feature | Potential Biological Effect |
---|---|
Chlorine at position 7 | May enhance membrane penetration and binding to hydrophobic pockets |
Hydroxyl at position 4 | Could function as hydrogen bond donor/acceptor in target binding |
Pyrrole NH | Potential for key interactions with biological targets |
These structural features collectively contribute to the compound's potential biological activity profile, though specific activities would need to be experimentally determined.
Hazard Category | Information | Recommended Precautions |
---|---|---|
Signal Word | Danger | Appropriate labeling required |
Hazard Symbols | GHS05, GHS06 | Corrosive and toxic |
Hazard Statements | Likely H301-H318 | Toxic if swallowed; Causes serious eye damage |
Precautionary Statements | P280-P301+P310-P305+P351+P338 | Wear protective equipment; IF SWALLOWED: Immediately call poison center; IF IN EYES: Rinse cautiously with water |
These hazard considerations are based on the related compound and may vary for 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol depending on its specific properties .
Analytical Characterization
Identification Methods
For proper identification and characterization of 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol, several analytical techniques would typically be employed:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Ultraviolet-Visible (UV-Vis) spectroscopy
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X-ray crystallography (for solid-state structure)
These techniques would provide comprehensive structural confirmation and purity assessment of the compound .
Analytical Technique | Expected Characteristics |
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¹H NMR | Signals for pyrrole and pyridine ring protons; broad singlet for OH proton; broad singlet for NH proton |
¹³C NMR | Characteristic carbon signals for the heterocyclic system; distinctive shifts for carbons bearing Cl and OH groups |
Mass Spectrometry | Molecular ion peak corresponding to molecular weight; characteristic isotope pattern due to chlorine |
IR Spectroscopy | OH stretching band; NH stretching band; characteristic ring vibrations |
These spectral characteristics would be valuable for confirming the identity and purity of the compound .
Applications and Research Areas
Research Opportunities
Several research directions could be pursued with 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol:
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Exploration of structure-activity relationships through systematic modification of substituents
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Investigation of its potential interaction with specific biological targets
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Development of improved synthetic routes for this compound and related derivatives
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Exploration of its physical and chemical properties in various environments
These research opportunities would contribute to a better understanding of the compound's properties and potential applications .
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